molecular formula C21H22N2O5 B3240789 N-alpha-FMoc-N-delta-Methyl-L-glutaMine CAS No. 1446478-17-6

N-alpha-FMoc-N-delta-Methyl-L-glutaMine

Cat. No.: B3240789
CAS No.: 1446478-17-6
M. Wt: 382.4 g/mol
InChI Key: MWJPOLRMZHFFLL-SFHVURJKSA-N
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Description

N-alpha-FMoc-N-delta-Methyl-L-glutaMine is a derivative of L-glutamine, a naturally occurring amino acid. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (FMoc) protecting group at the alpha position and a methyl group at the delta position. The molecular formula of this compound is C21H22N2O5, and it has a molecular weight of 382.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-FMoc-N-delta-Methyl-L-glutaMine typically involves the protection of the amino group of L-glutamine with the FMoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The methylation of the delta position is then carried out using methyl iodide or a similar methylating agent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-alpha-FMoc-N-delta-Methyl-L-glutaMine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-alpha-FMoc-N-delta-Methyl-L-glutaMine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of N-alpha-FMoc-N-delta-Methyl-L-glutaMine involves its role as a protected amino acid derivative. The FMoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The methyl group at the delta position enhances the compound’s stability and reactivity in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-alpha-FMoc-N-delta-diMethyl-L-glutaMine
  • N-Fmoc-N’-trityl-D-glutamine
  • Fmoc-L-glutamic acid 5-tert-butyl ester

Uniqueness

N-alpha-FMoc-N-delta-Methyl-L-glutaMine is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. The presence of the FMoc group allows for selective protection and deprotection during peptide synthesis, making it a valuable tool in organic chemistry .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(methylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-22-19(24)11-10-18(20(25)26)23-21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJPOLRMZHFFLL-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701194627
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446478-17-6
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446478-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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